molecular formula C18H15ClN2O3 B4766279 N-(3-chlorobenzyl)-3-(4-methoxyphenyl)isoxazole-5-carboxamide

N-(3-chlorobenzyl)-3-(4-methoxyphenyl)isoxazole-5-carboxamide

Cat. No. B4766279
M. Wt: 342.8 g/mol
InChI Key: CCHVEALUPCDSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorobenzyl)-3-(4-methoxyphenyl)isoxazole-5-carboxamide, also known as ABT-639, is a small molecule that belongs to the class of isoxazole carboxamides. ABT-639 has been extensively studied for its potential therapeutic applications in pain management.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-3-(4-methoxyphenyl)isoxazole-5-carboxamide involves the selective blockade of T-type calcium channels. T-type calcium channels are involved in the initiation and propagation of action potentials in sensory neurons. By blocking T-type calcium channels, N-(3-chlorobenzyl)-3-(4-methoxyphenyl)isoxazole-5-carboxamide reduces the excitability of sensory neurons and reduces the transmission of pain signals to the central nervous system. N-(3-chlorobenzyl)-3-(4-methoxyphenyl)isoxazole-5-carboxamide has also been shown to reduce the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-(3-chlorobenzyl)-3-(4-methoxyphenyl)isoxazole-5-carboxamide has been shown to reduce pain and inflammation in several animal models of neuropathic and inflammatory pain. It has also been shown to have anxiolytic effects in animal models of anxiety. In addition, N-(3-chlorobenzyl)-3-(4-methoxyphenyl)isoxazole-5-carboxamide has been shown to reduce the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. N-(3-chlorobenzyl)-3-(4-methoxyphenyl)isoxazole-5-carboxamide has a good pharmacokinetic profile, with high oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N-(3-chlorobenzyl)-3-(4-methoxyphenyl)isoxazole-5-carboxamide has several advantages for lab experiments. It has a high degree of selectivity for T-type calcium channels, which allows for the specific targeting of these channels in experimental models. N-(3-chlorobenzyl)-3-(4-methoxyphenyl)isoxazole-5-carboxamide also has a good pharmacokinetic profile, which allows for easy administration and dosing in animal models. However, there are also some limitations to the use of N-(3-chlorobenzyl)-3-(4-methoxyphenyl)isoxazole-5-carboxamide in lab experiments. One limitation is that it may have off-target effects on other ion channels, which may complicate the interpretation of experimental results. In addition, the effects of N-(3-chlorobenzyl)-3-(4-methoxyphenyl)isoxazole-5-carboxamide may vary depending on the experimental model and the type of pain or anxiety being studied.

Future Directions

There are several future directions for research on N-(3-chlorobenzyl)-3-(4-methoxyphenyl)isoxazole-5-carboxamide. One direction is to further investigate its potential therapeutic applications in pain management and anxiety disorders. This could involve clinical trials in humans to evaluate its safety and efficacy. Another direction is to investigate its effects on other physiological and biochemical pathways, such as the immune system or the endocannabinoid system. This could lead to the identification of new therapeutic targets for pain and anxiety disorders. Finally, further research could be done to optimize the synthesis and pharmacokinetic properties of N-(3-chlorobenzyl)-3-(4-methoxyphenyl)isoxazole-5-carboxamide to improve its efficacy and reduce its side effects.

Scientific Research Applications

N-(3-chlorobenzyl)-3-(4-methoxyphenyl)isoxazole-5-carboxamide has been extensively studied for its potential therapeutic applications in pain management. It is a selective T-type calcium channel blocker that has been shown to reduce pain in several animal models of neuropathic and inflammatory pain. N-(3-chlorobenzyl)-3-(4-methoxyphenyl)isoxazole-5-carboxamide has also been shown to have anxiolytic effects in animal models of anxiety. These findings suggest that N-(3-chlorobenzyl)-3-(4-methoxyphenyl)isoxazole-5-carboxamide may have potential therapeutic applications in the treatment of pain and anxiety disorders.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-23-15-7-5-13(6-8-15)16-10-17(24-21-16)18(22)20-11-12-3-2-4-14(19)9-12/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHVEALUPCDSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isoxazolecarboxamide, N-[(3-chlorophenyl)methyl]-3-(4-methoxyphenyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorobenzyl)-3-(4-methoxyphenyl)isoxazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorobenzyl)-3-(4-methoxyphenyl)isoxazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-chlorobenzyl)-3-(4-methoxyphenyl)isoxazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-chlorobenzyl)-3-(4-methoxyphenyl)isoxazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-chlorobenzyl)-3-(4-methoxyphenyl)isoxazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-chlorobenzyl)-3-(4-methoxyphenyl)isoxazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.